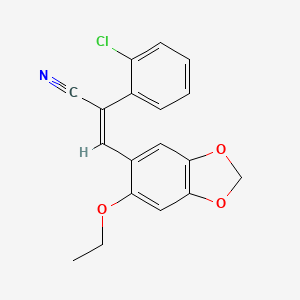![molecular formula C11H10N4O3 B5720860 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 98792-17-7](/img/structure/B5720860.png)
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Übersicht
Beschreibung
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione, also known as PBD, is a heterocyclic compound with potential applications in the field of cancer research. PBD is a DNA minor groove binder that can be used to target cancer cells and inhibit their growth.
Wirkmechanismus
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione binds to the minor groove of DNA and forms covalent bonds with the guanine residues. This results in the formation of DNA adducts that interfere with DNA replication and transcription. This ultimately leads to cell death and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is its ability to target cancer cells specifically, without affecting normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic side effects. However, this compound is also highly reactive and can form DNA adducts with normal cells as well. This can lead to potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione research. One area of focus is the development of this compound derivatives with improved selectivity and potency. Another area of focus is the development of targeted delivery systems for this compound, which would allow for more precise targeting of cancer cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 3-amino-2-methylindole with 8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in the presence of a strong acid catalyst. This reaction results in the formation of this compound as a yellow solid with a melting point of 285-287°C.
Wissenschaftliche Forschungsanwendungen
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has been extensively studied for its potential use in cancer therapy. Its ability to bind to the minor groove of DNA and inhibit cancer cell growth has made it an attractive candidate for cancer treatment. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.
Eigenschaften
IUPAC Name |
3-amino-8-methoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-18-5-2-3-7-6(4-5)8-9(13-7)10(16)15(12)11(17)14-8/h2-4,13H,12H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGPQUQFQLYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=O)N(C3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355673 | |
| Record name | 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
98792-17-7 | |
| Record name | 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)

![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)
![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720818.png)
![5-fluoro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720825.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)
![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)